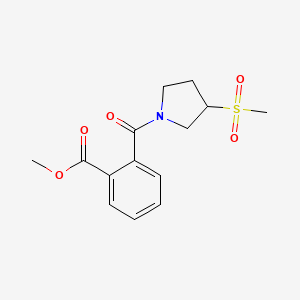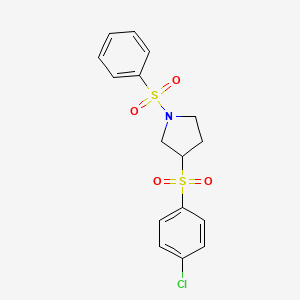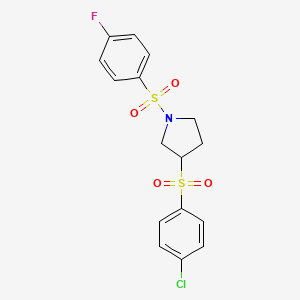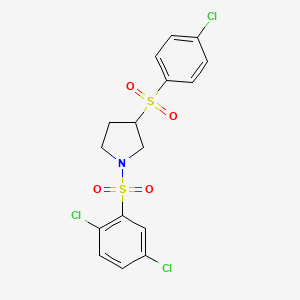![molecular formula C17H15ClF3NO4S2 B6429019 3-(4-chlorobenzenesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidine CAS No. 1705553-31-6](/img/structure/B6429019.png)
3-(4-chlorobenzenesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-chlorobenzenesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring are two benzenesulfonyl groups, one of which has a chloro substituent and the other has a trifluoromethyl substituent .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a pyrrolidine with the appropriate sulfonyl chlorides. Sulfonyl chlorides are commonly used in organic chemistry to introduce sulfonyl groups into molecules . The specific conditions and reagents used would depend on various factors, including the desired yield and purity .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring and the two benzenesulfonyl groups. The chloro and trifluoromethyl substituents on the benzenesulfonyl groups would likely have a significant impact on the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and reagents present. The sulfonyl groups could potentially be replaced with other groups in a substitution reaction . The pyrrolidine ring could also undergo various reactions, depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chloro and trifluoromethyl substituents could affect properties such as polarity, solubility, and reactivity .Mecanismo De Acción
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on the biological target it interacts with. If it’s used in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and other reagents present .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-[4-(trifluoromethyl)phenyl]sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO4S2/c18-13-3-7-14(8-4-13)27(23,24)16-9-10-22(11-16)28(25,26)15-5-1-12(2-6-15)17(19,20)21/h1-8,16H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZHJQGHBXNRBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]adamantane-1-carboxamide](/img/structure/B6428936.png)
![2,3,4-trifluoro-N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide](/img/structure/B6428941.png)
![N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B6428949.png)
![3-(benzenesulfonyl)-1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]pyrrolidine](/img/structure/B6428960.png)

![1-[3-(4-chlorobenzenesulfonyl)pyrrolidin-1-yl]-2-(2-methylphenoxy)ethan-1-one](/img/structure/B6428975.png)
![5-[3-(4-chlorobenzenesulfonyl)pyrrolidine-1-carbonyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B6428985.png)






![1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]-3-(4-chlorobenzenesulfonyl)pyrrolidine](/img/structure/B6429052.png)
